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Compound of Interest

5-Bromouridine 5'-triphosphate
Compound Name:

sodium
CAS No.: 161848-60-8
Cat. No.: B1143161

Get Quote

\ J

CAS: 161848-60-8 (Sodium Salt)

Introduction: Beyond Standard Transcription

5-Bromouridine 5'-triphosphate (BrUTP) is not merely a structural analogue of UTP; itis a
functional probe that bridges the gap between enzymatic synthesis and downstream detection
or capture. By replacing the hydrogen at the C-5 position of the uracil base with a bromine
atom, BrUTP retains the steric compatibility required for processing by RNA polymerases (T7,
SP6, and cellular polymerases) while introducing unique electronic properties.

For the drug development professional or senior researcher, BrUTP serves two distinct, high-
value functions:

» Non-Radioactive Metabolic Labeling: It allows for the "pulse-chase" analysis of nascent RNA
synthesis without the safety hazards of [3H]-uridine or [32P]-UTP.

e Photo-Crosslinking (Photo-SELEX/CLIP): The bromine substituent acts as a chromophore
that, upon UV excitation (specifically >300 nm), forms highly specific covalent crosslinks with
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interacting proteins, stabilizing transient RNA-protein complexes.

Physicochemical Profile

Data verified for Sodium Salt form (CAS 161848-60-8).

Property Specification

Technical Note

Molecular Formula CoH11BrN2015P3 - xNa+

Sodium salt improves aqueous
solubility significantly over the
free acid.

Molecular Weight ~629.0 g/mol (Trisodium)

Exact weight varies by
hydration and sodium

stoichiometry.

Solubility Water, PBS (>50 mg/mL)

Highly soluble at neutral pH.
Avoid acidic buffers which may

precipitate the free acid.

A max 280 nm

Distinct shift from UTP (262
nm) due to the halogen
substituent.

Stability -20°C (Solid/Solution)

Critical: Sensitive to repeated
freeze-thaw cycles. Aliquot
immediately upon

reconstitution.

Purity Requirement > 95% (HPLC)

Lower purity leads to truncated
transcripts due to chain

termination by impurities.

Mechanistic Foundations
Enzymatic Incorporation

The Van der Waals radius of the bromine atom (1.95 A) is similar to that of the methyl group in

thymine (2.0 A). Consequently, T7, T3, and SP6 RNA polymerases, as well as eukaryotic RNA

Polymerase Il, accept BrUTP as a substrate with kinetics comparable to UTP.
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» Expert Insight: While incorporation is efficient, the resulting "heavy" RNA will have altered
electrophoretic mobility. Br-RNA migrates slower than native RNA in PAGE/Agarose gels.

Immunodetection (The "BrdU" Connection)

A common point of confusion is the antibody used for detection.

e Mechanism: Antibodies raised against Bromodeoxyuridine (BrdU) generally recognize the
bromouracil moiety regardless of the sugar backbone (ribose vs. deoxyribose).

» Application: Therefore, commercially available anti-BrdU antibodies (e.g., clone B44 or
BU1/75) are the standard for detecting BrUTP-labeled RNA in dot blots, immunoprecipitation,
or immunofluorescence.

Photophysics of Crosslinking

Unlike standard UV crosslinking (254 nm) which relies on low-yield phenylalanine/tyrosine
excitation, BrUTP enables "long-wave" crosslinking.

o The Shift: BrU absorbs UV energy and populates a reactive triplet state.
e Optimal Wavelength:308 nm (XeCl excimer laser) or 312 nm (transilluminator).[1]

e Advantage: Irradiation at 308 nm minimizes damage to the protein and RNA backbone
(which absorb maximally at ~260 nm/280 nm) while specifically activating the BrU radical for
high-efficiency crosslinking to aromatic amino acids or cysteine.

Experimental Workflow 1: Nascent RNA Labeling
(Run-On Assay)

This protocol measures the rate of transcription rather than steady-state abundance.

Step-by-Step Methodology

» Nuclei Isolation: Lyse cells (e.g., HeLa, HEK293) in a hypotonic lysis buffer (10 mM Tris-HCI
pH 7.4, 10 mM NaCl, 3 mM MgClz, 0.5% NP-40). Centrifuge at 500 x g to pellet nuclei.

e Run-On Reaction:
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o Resuspend nuclei in Reaction Buffer: 20 mM Tris-HCI (pH 8.0), 5 mM MgClz, 150 mM KClI,
20% Glycerol.

o Add NTP mix: 0.5 mM ATP, CTP, GTP.
o Add Probe: 0.5 mM BrUTP.
o Control: Add a-Amanitin (1 pg/mL) to a duplicate sample to validate Pol Il specificity.

o Incubate at 30°C for 15—-30 minutes.

o DNA Digestion: Add DNase | (RNase-free) and CaClz to degrade the chromatin template.

o RNA Purification: Extract using Trizol or acidic phenol-chloroform to remove proteins and
DNA.

e Immunoprecipitation (The "Chase"):

o Incubate purified RNA with anti-BrdU antibody conjugated to Protein G magnetic beads in
IP buffer (0.05% Tween-20, PBS) for 2 hours at 4°C.

o Wash beads 3x with high-salt buffer to remove non-specific binding.
o Elute RNA with competitive elution (excess free BrUTP) or heat denaturation.

e Quantification: Analyze eluted RNA via RT-gPCR or Deep Sequencing (Bru-Seq).

Visualization: Labeling & Detection Workflow

Isolated Nuclei Initiate Run-On Reaction Elongation > Br-Labeled Specific Capture Anti-BrdU IP Elution RT-qPCR / Seq
(Pol Il Stalled) + BrUTP (0.5mM) Nascent RNA (Magnetic Beads) (Transcription Rate)

Click to download full resolution via product page

Caption: Figure 1. Workflow for isolating nascent transcripts using BrUTP incorporation and
anti-BrdU immunocapture.
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Experimental Workflow 2: Photo-SELEX (Aptamer
Development)

BrUTP is critical in "Photo-SELEX" to generate aptamers that can covalently crosslink to their
target protein upon irradiation, transforming a non-covalent binder into a covalent inhibitor or
probe.

Step-by-Step Methodology

 Library Design: ssDNA library with T7 promoter.
e Transcription (The Modification):

o Reagent: T7 RNA Polymerase (wild type or Y639F mutant if using 2'-F modifications
alongside BrUTP).

o NTP Mix: 1 mM ATP, GTP, CTP, and 1 mM BrUTP (replace UTP entirely).

o Incubate 37°C, 2-4 hours. Purify RNA via PAGE.[2]
e Selection (SELEX Rounds):

o Incubate Br-RNA library with target protein.

o Partitioning: Remove unbound RNA using nitrocellulose filters or His-tag magnetic beads.
e Photo-Crosslinking (The Ciritical Step):

o Note: Usually introduced in later rounds (e.g., Round 5+) to first enrich for affinity.

o Irradiate RNA-Protein complex at 308 nm (XeCl laser) or 312 nm for 5-20 minutes.

o Wash under stringent conditions (SDS/Urea). Only covalently linked RNA remains.
» Recovery: Protease K digest to remove the protein, leaving the RNA.

« Amplification: RT-PCR to regenerate DNA template for the next round.
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Visualization: Photo-SELEX Cycle
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Caption: Figure 2.[3][4] The Photo-SELEX cycle utilizing BrUTP to evolve aptamers capable of
covalent crosslinking.

Troubleshooting & Optimization

Issue Probable Cause Corrective Action

Use fresh aliquots. Ensure

transcription buffer pH is 7.9—
Low Transcription Yield Impure BrUTP or pH drift 8.1. BrUTP solutions can

become acidic over time;

check pH.

Pre-clear RNA samples with
Protein G beads before adding

High Background in IP Non-specific antibody binding the anti-BrdU antibody.
Increase wash stringency (0.5
M NacCl).

Do not use 254 nm if possible;

it damages the RNA before

No Crosslinking Observed Incorrect UV wavelength o .
crosslinking occurs efficiently.
Switch to 308/312 nm.
BrUTP does not confer RNase
_ o resistance (unlike 2'-F or 2'-
RNA Degradation RNase contamination o .
OMe). Maintain strict RNase-
free conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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